(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol
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Description
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol is a useful research compound. Its molecular formula is C17H21ClFNO2 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.1244848 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aurora Kinase Inhibitor for Cancer Treatment
One application is in the development of Aurora kinase inhibitors, which may be useful in treating cancer. Aurora kinases are essential for cell proliferation, and their inhibition can halt the growth of cancer cells. Although not directly mentioned, compounds with similar structures have been evaluated for their potential as cancer therapeutics (ロバート ヘンリー, ジェームズ, 2006).
Structural Analysis and Crystallography
Another area of application is in structural analysis and crystallography. Detailed structural determinations of compounds with similar chemical backbones provide insights into their conformation, stability, and polymorphism. This information is critical for understanding drug-receptor interactions, solubility, and bioavailability. For instance, the crystal structure and conformational analysis of related compounds offer insights into their physical properties and potential drug formulation strategies (J. Ribet et al., 2005).
Pharmacokinetics and Metabolite Identification
The pharmacokinetics and identification of metabolites of similar compounds are crucial for drug development, providing information on drug absorption, distribution, metabolism, and excretion (ADME). Studies have identified human metabolites of novel compounds, helping to predict their behavior in human subjects and guide dosage and delivery methods. For example, research into the metabolites of YM758, a novel If channel inhibitor, sheds light on its renal and hepatic excretion pathways, which is valuable for assessing its therapeutic potential and safety profile (K. Umehara et al., 2009).
Anti-Lung Cancer Activity
Compounds with structural similarities have been evaluated for their anti-lung cancer activity. Novel fluoro-substituted compounds have shown potential in treating lung cancer, underscoring the significance of structural modifications in enhancing anticancer efficacy (A. G. Hammam et al., 2005).
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO2/c1-11-10-20(8-7-17(11,22)12-3-2-4-12)16(21)14-6-5-13(18)9-15(14)19/h5-6,9,11-12,22H,2-4,7-8,10H2,1H3/t11-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOEOCWUMBGKK-DIFFPNOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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